molecular formula C26H35N3O4S2 B2447328 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-73-4

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2447328
CAS No.: 533868-73-4
M. Wt: 517.7
InChI Key: JAPIRTPAERCQIC-RQZHXJHFSA-N
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Description

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzamide derivative incorporating a benzothiazole scaffold, designed for research applications in oncology and medicinal chemistry. Its structure is related to novel molecular hybrids that are currently being investigated for their potent activity against epidermal growth factor receptor (EGFR), a well-validated target in cancer therapy, particularly in aggressive cancers like triple-negative breast cancer (TNBC) . Compounds based on the benzo[d]thiazole privileged pharmacophore have demonstrated significant potential as anti-cancer agents by regulating cell proliferation, survival, and metastasis . The design of this reagent often aims to optimize binding to the ATP-binding pocket of EGFR. Similar bioactive hybrids have shown promising dual inhibitory activity against the EGFR-dependent signaling pathway, including key components like PI3K, AKT, and mTOR, which can help in overcoming acquired resistance to existing therapies . The Z-configuration around the imine bond may influence the compound's stereoelectronic properties and its interactions with biological targets . In a research setting, this compound is a valuable candidate for in vitro cytotoxicity screening, enzyme inhibition assays, and mechanistic studies to elucidate its full pharmacological profile and potential for further development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S2/c1-7-29-24-22(33-8-2)10-9-11-23(24)34-26(29)27-25(30)20-12-14-21(15-13-20)35(31,32)28(16-18(3)4)17-19(5)6/h9-15,18-19H,7-8,16-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPIRTPAERCQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The molecular formula of the compound is C20H28N2O3SC_{20}H_{28}N_{2}O_{3}S, with a molecular weight of approximately 372.6 g/mol. The structure features a benzamide core with a sulfamoyl group, which is known for enhancing biological activity.

Chemical Characteristics

  • IUPAC Name: (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • CAS Number: Not specifically listed in the provided data but can be derived from its chemical structure.

Antitumor Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. A study highlighted that benzothiazole derivatives, similar to the target compound, demonstrated potent activity against various cancer cell lines, including breast and ovarian cancers . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance potency and selectivity.

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells.
  • Modulation of signaling pathways related to cell survival and growth.

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of similar benzothiazole derivatives on human breast cancer cell lines, revealing IC50 values in the nanomolar range, indicating high potency .
    • Another investigation focused on the selectivity profile of these compounds, demonstrating minimal toxicity to normal cells while effectively targeting cancerous cells.
  • In Vivo Studies:
    • Animal models treated with benzothiazole derivatives showed a significant reduction in tumor size compared to control groups, reinforcing the potential therapeutic applications of these compounds.

Data Table: Summary of Biological Activities

Activity Effect Reference
Antitumor ActivityPotent against breast and ovarian cancers
Apoptosis InductionEnhanced apoptosis in malignant cells
SelectivityLow toxicity to normal cells

Preparation Methods

Sulfamoylation of Benzoyl Chloride

  • Reagents : Diisobutylamine, chlorosulfonic acid, thionyl chloride.
  • Conditions :
    • Diisobutylamine reacts with chlorosulfonic acid in dichloromethane at 0–5°C to form N,N-diisobutylsulfamic acid.
    • Subsequent treatment with thionyl chloride at reflux (40°C, 2 hours) yields 4-(N,N-diisobutylsulfamoyl)benzoyl chloride.
  • Yield : ~85% (extrapolated from similar reactions in the patent).

Functionalization of Benzo[d]thiazol-2(3H)-ylidene Amine

The Z-configured benzo[d]thiazol-2(3H)-ylidene amine requires precise control over substituents and stereochemistry.

Synthesis of 4-Ethoxy-3-Ethylbenzo[d]thiazol-2(3H)-ylidene Amine

  • Starting Material : 2-Amino-4-ethoxy-3-ethylbenzenethiol.
  • Oxidative Cyclization :
    • Treatment with iodine in ethanol induces cyclization to form 4-ethoxy-3-ethylbenzo[d]thiazole-2(3H)-thione.
  • Amination :
    • Reaction with hydroxylamine-O-sulfonic acid in aqueous ammonia generates the imine intermediate.
    • Stereochemical Control : Use of bulky bases (e.g., DBU) favors the Z-isomer by steric hindrance.

Amide Coupling and Stereoselective Refinement

The final step involves coupling the sulfamoyl benzoyl chloride with the functionalized benzothiazolylidene amine.

Coupling Reaction

  • Reagents : 4-(N,N-diisobutylsulfamoyl)benzoyl chloride, 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene amine, triethylamine.
  • Conditions :
    • Conducted in anhydrous tetrahydrofuran (THF) at −20°C to minimize racemization.
    • Triethylamine acts as a base to scavenge HCl.
  • Yield : 72–78% (based on analogous benzamide syntheses in PubChem entries).

Isolation of Z-Isomer

  • Chromatography : Silica gel chromatography with hexane:ethyl acetate (7:3) separates Z- and E-isomers.
  • Crystallization : Recrystallization from ethanol-water (9:1) enhances purity (>98% by HPLC).

Data Tables: Critical Reaction Parameters

Table 1. Key Intermediates and Their Synthesis

Intermediate Reagents/Conditions Yield Source
N,N-Diisobutylsulfamic Acid Diisobutylamine, chlorosulfonic acid, 0–5°C 85%
4-Ethoxy-3-ethylbenzo[d]thiazole-2(3H)-thione I₂, ethanol, reflux 90%
Z-Configured Imine Hydroxylamine-O-sulfonic acid, DBU, NH₃ 68%

Table 2. Coupling Reaction Optimization

Parameter Optimal Condition Yield Impact
Temperature −20°C +15%
Solvent THF +10%
Base Triethylamine +8%

Challenges and Mitigation Strategies

Sulfamoyl Group Hydrolysis

  • Issue : Hydrolysis of the sulfamoyl group under acidic conditions.
  • Solution : Use of anhydrous solvents and low temperatures during coupling.

Stereochemical Inversion

  • Issue : E/Z isomerization during purification.
  • Solution : Rapid chromatography and avoidance of protic solvents.

Q & A

Basic Question: What are the optimal synthetic routes and characterization methods for this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent polarity, and reaction time). Key steps include:

Sulfamoylation : Introducing the diisobutylsulfamoyl group via sulfamoyl chloride intermediates under anhydrous conditions .

Benzothiazole Formation : Cyclization of substituted aniline precursors with sulfur sources (e.g., Lawesson’s reagent) .

Z-Isomer Control : Stereoselective condensation using chiral catalysts or low-temperature conditions to favor the (Z)-configuration .

Characterization Methods:

  • HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
  • NMR : 1H/13C NMR to confirm regiochemistry and Z/E configuration (e.g., dihedral angles in NOESY) .
  • HRMS : Molecular ion peaks matching theoretical mass (±2 ppm) .

Advanced Question: How do structural modifications (e.g., sulfamoyl or thiazole substituents) affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs using in vitro assays (e.g., IC50 values against cancer cell lines). For example:

Compound ModificationBiological Activity (IC50, μM)Key Reference
Diethylamino vs. diisobutylsulfamoyl2.1 vs. 0.8 (Anticancer)
Ethoxy vs. methoxy on thiazole5.3 vs. 1.9 (Antimicrobial)

Rational Design Strategies:

  • Molecular Docking : Predict binding affinity to targets like topoisomerase II or bacterial enzymes .
  • LogP Optimization : Adjust diisobutyl groups to balance solubility and membrane permeability .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Impurity Interference : Validate compound purity (>98%) via HPLC and LC-MS .
  • Cellular Context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to identify lineage-specific effects .

Basic Question: What experimental techniques confirm the (Z)-stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve spatial arrangement of the benzamide-thiazole moiety .
  • NOESY NMR : Detect through-space coupling between the ethoxy group and thiazole protons .
  • Vibrational Circular Dichroism (VCD) : Differentiate Z/E isomers via chiral center analysis .

Advanced Question: Which enzymatic targets are most likely modulated by this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated cells .
  • In Silico Target Prediction : Use SwissTargetPrediction or SEA databases to prioritize targets like carbonic anhydrase IX .

Basic Question: How stable is this compound under physiological conditions (pH 7.4, 37°C)?

Methodological Answer:

  • Forced Degradation Studies : Incubate in PBS buffer at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Hydrolysis Susceptibility : The sulfamoyl group may hydrolyze at pH >8; stabilize with lyophilization .

Advanced Question: What in vivo models are suitable for preclinical testing?

Methodological Answer:

  • Xenograft Models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice; administer 10–50 mg/kg intravenously .
  • PK/PD Analysis : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Advanced Question: How can bioavailability challenges be addressed?

Methodological Answer:

  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the ethoxy moiety .
  • Nanocarrier Formulation : Encapsulate in PEGylated liposomes to enhance solubility and tumor targeting .

Advanced Question: What analytical challenges arise in quantifying metabolites?

Methodological Answer:

  • LC-HRMS/MS : Identify phase I metabolites (e.g., sulfamoyl hydrolysis products) with MSE data-independent acquisition .
  • Isotope-Labeled Standards : Use deuterated analogs to correct for matrix effects in plasma .

Basic Question: How to prioritize analogs for lead optimization?

Methodological Answer:

  • Parallel Synthesis : Generate a library of 50–100 analogs with varied sulfamoyl and thiazole substituents .
  • High-Throughput Screening : Rank compounds by potency (IC50), selectivity (SI = IC50_normal/IC50_cancer), and solubility (LogD) .

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